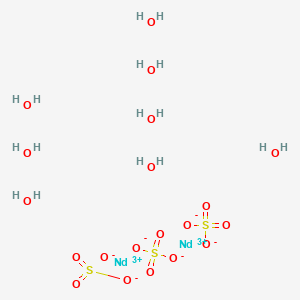

Neodymium(III) sulfate octahydrate

概要

説明

Neodymium(III) sulfate is a salt of the rare-earth metal neodymium that has the formula Nd2(SO4)3 . It forms multiple hydrates, the octa-, penta-, and the dihydrate, among which the octahydrate is the most common . This compound has a retrograde solubility, meaning its solubility decreases with increasing temperature . It is used as a catalyst, in glass, crystal and capacitors, and in CRT displays to enhance contrast between reds and greens .

Synthesis Analysis

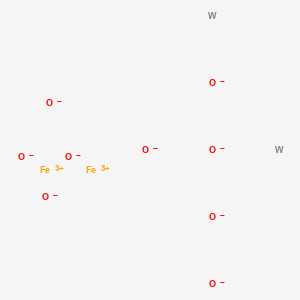

Neodymium sulfate is produced by dissolving neodymium(III) oxide in sulfuric acid: Nd2O3 + 3H2SO4 → Nd2(SO4)3 + 3H2O . It can also be prepared by the reaction of neodymium(III) perchlorate and sodium sulfate .Molecular Structure Analysis

The molecular formula of Neodymium(III) sulfate octahydrate is H16Nd2O20S3 .Chemical Reactions Analysis

Neodymium sulfate octahydrate decomposes at 40 °C to the pentahydrate, which in turn decomposes to the dihydrate at 145 °C. The dihydrate dehydrates to the anhydrous form at 290 °C .Physical And Chemical Properties Analysis

Neodymium(III) sulfate octahydrate appears as pink crystals . It has a molar mass of 576.7 g/mol, a density of 2.85 g/cm3, and a melting point of 700 °C . It is soluble in water, with an anhydrous form solubility of 8 g/100 ml at 20 °C . It is also soluble in sulfuric acid .科学的研究の応用

Rare Earth Element Extraction

Neodymium, a rare earth element, is critical to numerous industries. Neodymium can be extracted from ore concentrates, waste materials, or recycled materials such as recycled Nd-Fe-B permanent magnets . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . Therefore, knowledge of Nd(III)–sulfate interaction at high ionic strengths is important for optimization of the extraction process .

Nuclear Waste Management

Neodymium(III) has been used as a chemical analog to trivalent actinides in nuclear waste research and development . Consequently, knowledge of Nd(III)-sulfate interactions is also impactful to the field of nuclear waste management .

Thermodynamic Modeling

A thermodynamic model that can describe the interaction of Nd(III) with sulfate to ionic strengths up to 16.5 mol·kg–1 and to temperatures up to 100 °C has been developed . This model can be used to design and optimize a chemical process for REE recovery from ore concentrates, recycled materials, and acid mine drainage (AMD) and to understand the mobility of REEs and actinides in the environment .

Catalysts

Neodymium(III) sulfate is used as a catalyst in various chemical reactions .

Glass Coloring and Tinting

Neodymium(III) sulfate is used in glass coloring and tinting . It can change the color or tint of glass, which can be useful in a variety of applications, from decorative to functional.

Dielectrics

Neodymium(III) sulfate is used in dielectrics . Dielectrics are insulating materials that can be polarized by an applied electric field. When a dielectric is placed in an electric field, electric charges do not flow through the material as they do in a conductor, but only slightly shift from their average equilibrium positions causing dielectric polarization.

Production of High-Strength Neodymium Magnets

Neodymium(III) sulfate is used to make high-strength neodymium magnets . These magnets are used in various applications, including computer hard disks, smart phones, digital cameras, and electronic displays .

Laser Crystal Substances

Neodymium(III) sulfate is used in the production of laser crystal substances like neodymium-doped yttrium aluminum garnet (also known as Nd:YAG) . These laser crystals are used in a variety of applications, including laser designators and laser rangefinders.

Safety and Hazards

Neodymium(III) sulfate octahydrate is an irritant . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Neodymium, a rare earth element, is critical to numerous industries . Neodymium can be extracted from ore concentrates, waste materials, or recycled materials such as recycled Nd-Fe-B permanent magnets . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . Therefore, knowledge of Nd(III)–sulfate interaction at high ionic strengths is important for optimization of the extraction process . In addition, sulfate is also a major species in natural surface waters and present in nuclear waste streams . Nd(III) has been used a chemical analog to trivalent actinides in nuclear waste research and development .

作用機序

Neodymium(III) sulfate octahydrate, also known as neodymium(3+);trisulfate;octahydrate, is a compound with the formula Nd2(SO4)3.8H2O . It’s a salt of the rare-earth metal neodymium . Here is a detailed analysis of its mechanism of action:

Target of Action

Neodymium(III) sulfate octahydrate primarily targets the glass and crystal industry . It is used as a catalyst and in CRT displays to enhance contrast between reds and greens .

Mode of Action

The compound interacts with its targets by being incorporated into the glass or crystal structure during their formation . This results in changes to the optical properties of the materials, enhancing their performance in specific applications .

Biochemical Pathways

It plays a crucial role in the manufacturing processes of certain materials, influencing their physical and chemical properties .

Result of Action

The incorporation of Neodymium(III) sulfate octahydrate into glass and crystal structures results in materials with enhanced optical properties . For instance, it is used in CRT displays to improve the contrast between reds and greens .

Action Environment

The action of Neodymium(III) sulfate octahydrate is influenced by environmental factors such as temperature. The compound has a retrograde solubility, meaning its solubility decreases with increasing temperature . Furthermore, the compound forms multiple hydrates, and the octahydrate decomposes at 40 °C to the pentahydrate, which in turn decomposes to the dihydrate at 145 °C .

特性

IUPAC Name |

neodymium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUARGWNXMWCLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16Nd2O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648478 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(III) sulfate octahydrate | |

CAS RN |

13477-91-3 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

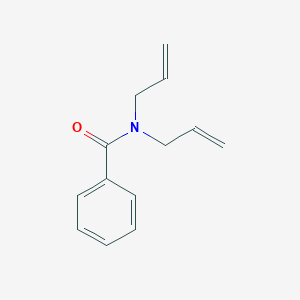

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)